[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate
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Overview
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyanocyclopentyl group, an oxoethyl group, and a sulfamoylbenzoate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the cyanocyclopentylamine, followed by its reaction with an oxoethyl derivative
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate include:
- [2-(Cyclopentylamino)-2-oxoethyl] benzoate
- [2-(Aminocyclopentyl)-2-oxoethyl] 3-(phenylsulfamoyl)benzoate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-2-26(19-10-4-3-5-11-19)32(29,30)20-12-8-9-18(15-20)22(28)31-16-21(27)25-23(17-24)13-6-7-14-23/h3-5,8-12,15H,2,6-7,13-14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUFUVPMYPUYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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